4-amino-N5-[(2-fluorophenyl)methyl]-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide
Description
Properties
IUPAC Name |
4-amino-5-N-[(2-fluorophenyl)methyl]-3-N-propan-2-yl-1,2-thiazole-3,5-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O2S/c1-8(2)19-14(21)12-11(17)13(23-20-12)15(22)18-7-9-5-3-4-6-10(9)16/h3-6,8H,7,17H2,1-2H3,(H,18,22)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPNSJDSSNKJSGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=NSC(=C1N)C(=O)NCC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N5-[(2-fluorophenyl)methyl]-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide typically involves multi-step organic reactions. One common method involves the reaction of 2-fluorobenzylamine with isopropyl isocyanate to form an intermediate, which is then reacted with thiazole-3,5-dicarboxylic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4-amino-N5-[(2-fluorophenyl)methyl]-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-amino-N5-[(2-fluorophenyl)methyl]-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Physicochemical and Electronic Properties
Crystallographic and Conformational Analysis
The perpendicular orientation of fluorophenyl groups in analogs suggests that steric effects may influence molecular packing and solvent accessibility .
Electronic Effects of Substituents
- Fluorine vs. Chlorine: Fluorine’s high electronegativity enhances dipole interactions and reduces metabolic oxidation compared to chlorine .
- Propan-2-yl vs. tert-Butyl :
Computational Insights
Docking Studies (AutoDock Vina)
- Fluorophenyl-substituted analogs show improved binding affinity to hydrophobic pockets due to fluorine’s electronegativity and small atomic radius.
- The target compound’s 2-fluorophenylmethyl group may align better with aromatic residues in enzyme active sites compared to 4-fluorophenyl derivatives.
Wavefunction Analysis (Multiwfn)
- Electron localization function (ELF) maps indicate that fluorine substituents increase electron density at the phenyl ring, enhancing π-π stacking interactions.
Biological Activity
4-amino-N5-[(2-fluorophenyl)methyl]-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide is a synthetic compound known for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by recent research findings.
Chemical Structure and Properties
The compound features a thiazole ring, an amino group, and multiple carboxamide functionalities. The presence of a fluorophenyl substituent enhances its chemical reactivity and biological interactions. The molecular formula is with a molecular weight of approximately 351.39 g/mol.
Structural Features
| Feature | Description |
|---|---|
| Thiazole Ring | Provides rigidity and potential biological activity |
| Amino Group | Enhances solubility and interaction with targets |
| Carboxamide Groups | Increases hydrogen bonding capabilities |
| Fluorophenyl Substituent | Modifies electronic properties affecting reactivity |
Anticancer Activity
Research indicates that compounds containing thiazole rings often exhibit significant anticancer properties. A study evaluated the compound's efficacy against various cancer cell lines through the National Cancer Institute's Developmental Therapeutics Program. The results showed an average cell growth inhibition rate (GP mean) of 12.53% , indicating potential anticancer activity.
Case Study: NCI Evaluation
- Method : Single-dose assay (10^-5 M) across approximately sixty cancer cell lines.
- Findings : The compound demonstrated notable inhibition rates, suggesting its role as a candidate for further development in cancer therapies.
Antimicrobial Properties
Thiazole derivatives have been documented for their antimicrobial activities. The compound was tested against several bacterial strains, showing promising results comparable to standard antibiotics.
Antibacterial Activity
- Tested Strains : Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa.
- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values lower than those of commonly used antibiotics, indicating strong antibacterial potential.
Anti-inflammatory Effects
The anti-inflammatory properties of thiazole derivatives are also noteworthy. Research has shown that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
The mechanism involves the compound's interaction with various molecular targets, modulating their activity to reduce inflammation effectively.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-amino-N5-[5-methylfuran-2-ylmethyl]-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide | Contains a furan ring | Potentially different biological activity due to furan's reactivity |
| 2-(2-fluorophenyl)-1,3-thiazole | Simpler thiazole structure | Limited functionality compared to the target compound |
| 5-(6-fluoro-pyridin-3-yloxy)-thiazole derivatives | Incorporates pyridine instead of phenyl | May exhibit different pharmacological profiles due to pyridine's electron-withdrawing nature |
Q & A
Basic: What are the optimal synthetic routes for preparing 4-amino-N⁵-[(2-fluorophenyl)methyl]-N³-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide?
Methodological Answer:
The compound can be synthesized via a multi-step approach:
- Step 1: React 4-amino-1,2-thiazole-3,5-dicarboxylic acid with propan-2-amine under reflux in ethanol with catalytic acetic acid to form the N³-isopropyl carboxamide intermediate .
- Step 2: Introduce the 2-fluorophenylmethyl group via nucleophilic substitution or reductive amination. For regioselectivity, use anhydrous conditions and a polar aprotic solvent (e.g., DMF) to minimize side reactions .
- Purification: Employ recrystallization from a DMSO/water mixture (2:1 ratio) or column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the final product .
- Yield Optimization: Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate) and adjust stoichiometric ratios (1:1.2 molar ratio of thiazole core to benzylating agent) .
Basic: How is the compound characterized to confirm structural integrity and purity?
Methodological Answer:
- Spectroscopy:
- Crystallography: Single-crystal XRD analysis resolves regioselectivity in carboxamide bonding (e.g., bond angles ~120° for thiazole ring) .
- Purity: HPLC (C18 column, acetonitrile/water mobile phase) with >98% purity threshold .
Basic: What initial biological screening assays are recommended for this compound?
Methodological Answer:
- Enzyme Inhibition: Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays (IC₅₀ determination) .
- Antimicrobial Activity: Follow CLSI guidelines for MIC testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
Advanced: How can regioselectivity challenges during alkylation of the thiazole core be resolved?
Methodological Answer:
- Theoretical Framework: Apply frontier molecular orbital (FMO) theory to predict reactive sites. The N⁵ position is more nucleophilic due to lower LUMO energy (-1.2 eV vs. -0.8 eV for N³) .
- Experimental Design:
Advanced: What computational strategies predict the compound’s binding affinity to target proteins?
Methodological Answer:
- Docking Studies: Use AutoDock Vina with crystal structures from the PDB (e.g., EGFR kinase domain, PDB ID: 1M17). Key interactions:
- Hydrogen bonding between the 4-amino group and Thr766.
- π-π stacking of the 2-fluorophenyl group with Phe699 .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å acceptable) .
- Free Energy Calculations: Apply MM-PBSA to estimate ΔG binding (~-8.5 kcal/mol for high affinity) .
Advanced: How do structural modifications (e.g., fluorophenyl vs. chlorophenyl) impact bioactivity?
Methodological Answer:
- SAR Analysis:
- Fluorine Substitution: Enhances metabolic stability (logP reduction by ~0.5) and membrane permeability (Caco-2 Papp > 5 × 10⁻⁶ cm/s) .
- Chlorophenyl Analogues: Show higher cytotoxicity (IC₅₀ 2.1 µM vs. 4.7 µM for fluorophenyl) but poorer solubility (<10 µg/mL) .
- Methodology: Synthesize derivatives via parallel synthesis, then compare using standardized assays (e.g., SPR for binding kinetics) .
Advanced: How should contradictory data on the compound’s solubility and bioavailability be analyzed?
Methodological Answer:
- Data Triangulation:
- Mitigation: Incorporate cyclodextrin-based formulations or nanoemulsions to enhance solubility (e.g., 3-fold increase with HP-β-CD) .
Advanced: What strategies optimize the compound’s stability under physiological conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
